4-amino-N,N-diethylbutanamide
CAS No.: 104970-81-2
Cat. No.: VC0182233
Molecular Formula: C8H18N2O
Molecular Weight: 158.24132
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104970-81-2 |
|---|---|
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.24132 |
| IUPAC Name | 4-amino-N,N-diethylbutanamide |
| Standard InChI | InChI=1S/C8H18N2O/c1-3-10(4-2)8(11)6-5-7-9/h3-7,9H2,1-2H3 |
| SMILES | CCN(CC)C(=O)CCCN |
Introduction
4-Amino-N,N-diethylbutanamide is a synthetic organic compound with the molecular formula C₈H₁₈N₂O. It features a butanamide backbone with an amino group at the fourth carbon position and two ethyl groups attached to the nitrogen atom of the amide group . This compound is of interest in various scientific fields due to its unique chemical structure and potential applications.
Synthesis Methods
The synthesis of 4-amino-N,N-diethylbutanamide typically involves the reaction of diethylamine with butyric acid derivatives. This method can yield the compound with good purity and yield, generally ranging from 56% to 75%, depending on the specific reaction conditions used.
Chemical Reactions and Interactions
4-Amino-N,N-diethylbutanamide can participate in several chemical reactions due to its functional groups. These reactions are often facilitated by catalysts or specific reaction conditions to optimize yields. The compound's ability to interact with biological targets, such as enzymes or receptors, is crucial for its potential therapeutic applications.
Biological Activity and Applications
Research into the biological activity of 4-amino-N,N-diethylbutanamide suggests potential applications in therapeutic areas, including cancer treatment and metabolic disorders. The compound's structure plays a significant role in determining its biological function, and modifications to its structure can alter its activity.
Analytical Techniques
Characterization of 4-amino-N,N-diethylbutanamide often involves techniques such as infrared spectroscopy (IR) for analyzing functional groups and nuclear magnetic resonance (NMR) spectroscopy for elucidating structural details. These methods are essential for understanding the compound's chemical properties and behavior.
Safety and Handling
While specific safety data for 4-amino-N,N-diethylbutanamide is limited, compounds with similar structures often require careful handling due to potential irritant properties. It is advisable to follow standard laboratory safety protocols when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume